molecular formula C13H12O5 B12882772 4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione

4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione

Cat. No.: B12882772
M. Wt: 248.23 g/mol
InChI Key: ZDESDODYHMUGKZ-UITAMQMPSA-N
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Description

4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione is an organic compound with the molecular formula C12H12O5 It is characterized by a furanone ring substituted with a 3,4-dimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with dihydrofuran-2,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the benzylidene linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzylidene)dihydrofuran-2,3-dione is not fully understood.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]oxolane-2,3-dione

InChI

InChI=1S/C13H12O5/c1-16-10-4-3-8(6-11(10)17-2)5-9-7-18-13(15)12(9)14/h3-6H,7H2,1-2H3/b9-5-

InChI Key

ZDESDODYHMUGKZ-UITAMQMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/COC(=O)C2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2COC(=O)C2=O)OC

Origin of Product

United States

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